molecular formula C9H17BO2 B1272385 Allylboronic acid pinacol ester CAS No. 72824-04-5

Allylboronic acid pinacol ester

Cat. No.: B1272385
CAS No.: 72824-04-5
M. Wt: 168.04 g/mol
InChI Key: YMHIEPNFCBNQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allylboronic acid pinacol ester (CAS 72824-04-5), also known as 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile organoboron reagent widely used in organic synthesis and materials science. Its structure comprises an allyl group bonded to a boronate ester stabilized by the pinacol ligand (1,2-diol), which enhances its stability and reactivity . Key applications include:

  • Stereoselective Allylboration: It enables the synthesis of homoallylic alcohols and amines via allylboration of aldehydes, ketones, and imines, often under catalytic asymmetric conditions .
  • Polymer Chemistry: Serves as a model compound for introducing functional groups into poly(dienes) through allylboration with aldehydes, achieving yields of 73–89% .
  • Silicon Doping: Used in monolayer doping (MLD) processes to create ultrashallow p+/n junctions in silicon wafers, leveraging its ability to form stable boron-containing monolayers .
  • Indole Allylation: Efficiently installs allyl groups at the C2 position of indoles, yielding derivatives like methyl 3-(2-allyl-1H-indol-3-yl)propanoate (84% yield) .

Its commercial availability and compatibility with diverse reaction conditions (e.g., aqueous, catalytic, or Lewis acid-mediated) make it a cornerstone reagent in modern synthetic chemistry.

Preparation Methods

Electrochemical Reduction of Allylic Halides

The electrochemical reduction of allylic halides in the presence of pinacolborane (HBpin) represents a direct and scalable route to allylboronic acid pinacol ester. Godeau et al. demonstrated that allylic bromides or chlorides undergo electroreduction at a platinum cathode in dimethylformamide (DMF), generating allylboronic esters with yields ranging from 45% to 78%. The reaction proceeds via a single-electron transfer mechanism, where the allylic halide is reduced to a radical intermediate, which subsequently abstracts a hydrogen atom from HBpin. Key advantages include mild conditions (room temperature, 0.1 M supporting electrolyte) and avoidance of transition metal catalysts. However, functional group tolerance is limited, as electron-deficient allylic halides exhibit reduced reactivity.

Oxidative Hydrolysis of Allenylboronates

Allenylboronates serve as precursors to this compound through oxidative hydrolysis. A copper-catalyzed method developed by Szabó and colleagues converts propargylic carbonates to allenylboronic acids using diboronic acid (B₂(OH)₄). Subsequent treatment with NaIO₄ in aqueous THF cleaves the allenyl-Bpin bond, yielding allylboronic acid, which is esterified with pinacol to afford the target compound (63% overall yield). This two-step sequence is notable for its compatibility with trisubstituted allenylboronates, though steric hindrance in bulky substrates can reduce efficiency.

In Situ Generation via Borinic Ester Intermediates

Chen et al. reported a strategy leveraging α-substituted allyl pinacol boronic esters, which are treated with n-butyllithium (nBuLi) and trifluoroacetic anhydride (TFAA) to generate highly reactive borinic esters. These intermediates undergo allylboration with aldehydes, retaining the pinacol ester moiety. While this method primarily targets stereoselective allylboration, the in situ formation of borinic esters highlights a pathway to stabilize and functionalize allylboronic acid derivatives. Yields exceed 80% with >95% E-selectivity, though strict anhydrous conditions are required.

Palladium-Catalyzed Borylation of Allylic Alcohols

A Pd-catalyzed protocol converts allylic alcohols to allylboronic acids, which are subsequently esterified with pinacol. Using Pd(MeCN)₄(BF₄)₂ as a catalyst and tetrahydroxy diboron (B₂(OH)₄) in DMSO/water (9:1), cyclic allylic alcohols are transformed into allylboronic acids with diastereoselectivities of 4:1 to 8:1. The crude boronic acid is then reacted with pinacol in toluene under Dean-Stark conditions to remove water, yielding the pinacol ester (68–72% isolated yield). This method is advantageous for stereodefined substrates but requires inert handling due to the air sensitivity of intermediate boronic acids.

Radical-Mediated Functionalization

Recent advances in radical chemistry have enabled the use of allylboronic esters as H-atom acceptors. Loh and coworkers demonstrated that iron-catalyzed reductive cross-coupling of allylboronic pinacol esters with alkyl halides proceeds via a radical chain mechanism. While this approach focuses on downstream applications, it underscores the stability of the pinacol ester under radical conditions, suggesting potential for one-pot synthesis strategies. For example, α-isopropyl-substituted allylboronic esters undergo 1,3-carboheteroarylation with quinoxalinones, retaining the boron moiety (38% yield).

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Electrochemical 45–78 Catalyst-free, scalable Limited substrate scope
Oxidative Hydrolysis 63 Compatible with trisubstituted substrates Multi-step, moderate yield
Borinic Ester >80 High stereoselectivity Requires strict anhydrous conditions
Pd-Catalyzed 68–72 Stereodefined products Air-sensitive intermediates
Radical Functionalization 38 Retains boron moiety Low yield, niche applicability
Industrial >97 High purity, scalability High equipment costs

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Catalysts: Palladium, nickel, chiral phosphoric acids.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), toluene.

    Temperatures: Reactions typically occur at room temperature to moderate temperatures (20-80°C).

Major Products:

Scientific Research Applications

Cross-Coupling Reactions

Allylboronic acid pinacol ester is widely used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds between aryl or heteroaryl halides and allylboron reagents. A notable study demonstrated that cross-coupling with aryl halides achieved high selectivity (>97%) at the α-carbon of the allylboron reagent, showcasing its effectiveness in creating complex molecular architectures .

Allylation of Aldehydes

The compound is also employed in the allylboration of aldehydes, where it reacts to form homoallylic alcohols. This reaction can be catalyzed by chiral phosphoric acids, leading to products with significant enantiomeric excess (up to 98% ee) . The ability to tolerate various substituents on the aromatic ring further enhances its utility in synthesizing diverse compounds.

Polymer Chemistry

In polymer chemistry, this compound has been utilized as a comonomer to introduce functional groups into polymer backbones. Studies indicate that it can undergo post-polymerization modifications effectively, allowing for the conversion of allyl groups into secondary alcohols through nucleophilic substitution mechanisms . This capability is essential for developing functionalized polymers with tailored properties.

Efficient Synthesis of α-Tertiary Amines

A recent study illustrated an innovative method for synthesizing α-tertiary amines using this compound as an allylating agent. The reaction was conducted in water under organocatalytic conditions, yielding homoallylic amines with high efficiency . This approach highlights the compound's versatility beyond traditional applications.

Radical Boron Migration

Research has shown that this compound can undergo radical boron migration under photocatalytic conditions, producing various functionalized products efficiently . This reaction pathway opens new avenues for synthesizing complex molecules from simpler precursors.

Data Tables

Application AreaReaction TypeYield (%)Selectivity (%)Reference
Cross-CouplingSuzuki-Miyaura->97
Allylation of AldehydesAllylboration95-9884-98
Polymer FunctionalizationPost-Polymerization ModificationQuantitative Conversion-
Synthesis of α-Tertiary AminesOrganocatalytic Allylation90-
Radical Boron MigrationPhotocatalyzed Reaction59-38-

Mechanism of Action

Mechanism: Allylboronic acid pinacol ester functions as a nucleophile in various chemical reactions. In allylboration reactions, the compound adds to carbonyl groups to form homoallylic alcohols. In Suzuki-Miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Allylboronic acid pinacol ester is distinguished from related allylboronates and boronic esters by its reactivity, selectivity, and application scope. Below is a detailed comparison:

Reactivity in Allylation Reactions

Compound Reactivity Profile Key Findings Reference
This compound Optimal for α-tertiary amine synthesis via multicomponent allylation (91% yield). Outperforms potassium allyltrifluoroborate (38% yield) and inactive analogs (3b, 3c) .
Potassium allyltrifluoroborate Limited efficiency under aquacatalytic conditions. Yields drop to 38% due to instability in water .
3-Methylbut-2-enylboronic acid pinacol ester Inactive in multicomponent allylation. Fails to react under established catalytic conditions .
Allenylboronic acid pinacol ester Inactive in allylation; distinct Diels-Alder reactivity. Prefers [4+2] cycloadditions with regioselectivity driven by orbital overlap .

Enantioselectivity and Stereocontrol

Compound Enantioselectivity Profile Key Findings Reference
This compound High enantiomeric ratios (up to 99:1 er) with chiral catalysts (e.g., TRIP, CuF). Synergizes with chiral phosphoric acids for Z-selective tertiary alcohols .
γ-Substituted allylboronates Lower enantioselectivity with E-allylboronates. E-isomers yield reduced er (e.g., 4:96 er in some cases) .
Crotylboronates High diastereoselectivity (>95:5 dr) with SnCl4-LBA catalysts. Requires chiral diol-SnCl4 complexes for anti-Felkin-Anh selectivity .

Application-Specific Performance

Application Compound Performance Reference
Polymer Functionalization This compound Robust allylboration with aldehydes (73–89% yields) .
Silicon Doping This compound Forms stable boron monolayers for p+/n junctions .
Indole C2 Allylation This compound Achieves 84% yield with 3-cyclohexyl-1H-indole .
Ketone Allylation This compound Inactive with acetophenone under aldehyde-optimized conditions .

Physical and Stability Properties

Compound Physical State (RT) Decomposition/Stability Reference
This compound Liquid (oil) Stable under inert storage; decomposes >300°C .
Vinylboronic acid pinacol ester Solid (mp 72–207°C) Higher melting points; sublimation observed .
Potassium allyltrifluoroborate Crystalline solid Hygroscopic; degrades in aqueous conditions .

Biological Activity

Allylboronic acid pinacol ester (ABPE), with the molecular formula C9H17BO2C_9H_{17}BO_2 and a molecular weight of 168.04 g/mol, is a versatile compound widely utilized in organic synthesis, particularly in reactions involving carbon-carbon bond formation. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and polymer science.

PropertyValue
CAS Number72824-04-5
Molecular FormulaC9H17BO2
Molecular Weight (g/mol)168.04
Density0.89 g/cm³
Boiling Point50-53°C (5 mmHg)
Flash Point46°C (140°F)
SolubilityNot miscible in water

This compound primarily functions as an allylation reagent, where it participates in various reactions including:

  • Allylboration of Aldehydes : This reaction allows for the introduction of functional groups into polymer backbones, enhancing the properties of the resulting materials. Studies have shown that ABPE can react with different aldehydes to produce homoallylic alcohols in high yields, demonstrating its utility as a building block in polymer chemistry .
  • Suzuki-Miyaura Cross-Coupling Reactions : ABPE is frequently employed in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules. The selectivity and efficiency of these reactions are notable, often achieving over 97% selectivity at the α-carbon of the allylboron reagent .
  • Radical Chemistry : Recent research has explored the radical addition capabilities of ABPE, where it acts as an acceptor in radical difunctionalization reactions. This opens new pathways for functionalization while retaining the boron moiety in the final product .

Case Studies

  • Polymer Functionalization : A study investigated the use of ABPE as a comonomer to introduce allyl boronic acid ester groups into poly(dienes). The reaction with various aldehydes resulted in good to high yields (up to 89%) of functionalized polymers, showcasing its effectiveness in modifying polymer properties through allylboration .
  • Selective Cross-Coupling : In another study, ABPE derivatives were subjected to cross-coupling with aryl and heteroaryl halides using Pd-PEPPSI-IPent precatalysts. The results indicated high selectivity (>97%) for the desired products, affirming its role as a reliable reagent in synthetic organic chemistry .
  • Radical Migration Studies : Research conducted by the Leonori group demonstrated that ABPE could engage in radical migrations, effectively participating in two-component radical reactions. This capability highlights its potential for developing novel synthetic methodologies that incorporate boron functionalities .

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of allylboronic acid pinacol ester in organic chemistry?

this compound is widely used in:

  • Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds, particularly in macrocyclic cyclophane synthesis .
  • Allylboration of aldehydes to generate homoallylic alcohols with high enantioselectivity, often catalyzed by chiral phosphoric acids (e.g., SPINOL derivatives) .
  • Conjugate additions , such as reactions with α,β-unsaturated ketones, facilitated by palladium or rhodium catalysts .
  • Molecular doping in semiconductor fabrication , where it forms monolayers on silicon/germanium surfaces via gas-phase deposition .

Q. How is this compound utilized in stereoselective synthesis?

The compound enables Z- or E-selective allylboration depending on reaction conditions:

  • Z-selectivity is achieved using β-methallyl pinacol esters under standard conditions .
  • E-selectivity is enhanced via in situ generation of borinic esters (using nBuLi and TFAA), which favor trans-addition .
  • Chiral catalysts (e.g., CuF/La(OiPr)₃ or BINOL-derived phosphoric acids) provide enantioselectivity up to 99% ee in ketone and aldehyde allylboration .

Q. What analytical methods validate the success of allylboration reactions?

  • ¹¹B NMR monitors borinic ester intermediates and reaction progress .
  • Chiral HPLC and Mosher ester analysis confirm enantiomeric ratios and absolute stereochemistry .
  • XPS (X-ray photoelectron spectroscopy) quantifies boron content in monolayer doping applications .

Advanced Research Questions

Q. What mechanistic insights explain the reversal of stereoselectivity in allylboration?

  • Borinic ester intermediates (formed via alkoxide trapping with TFAA) alter transition-state geometry, favoring E-selectivity by reducing steric hindrance .
  • Computational studies (DFT) reveal that hydrogen bonding between the catalyst and substrate (e.g., formyl groups) dictates enantioselectivity, with energy differences of ~2.7 kcal/mol between competing pathways .
  • Nickel-catalyzed reactions with dienals proceed via unsaturated π-allyl complexes , inverting substrate olefin geometry to form Z,E-products .

Q. How does catalyst design impact enantioselective allylboration of fluorinated ketones?

  • Z-selective boron-based catalysts (derived from valine aminophenol and γ-substituted boronic esters) achieve >95:5 Z:E selectivity and >99:1 enantiomeric ratios for trifluoromethyl ketones. The bulky fluorinated groups enhance steric differentiation in the transition state .
  • E-allylboronates exhibit lower enantioselectivity due to competing background reactions, highlighting the role of allylic substituents in stereocontrol .

Q. What challenges arise in using this compound for polymer functionalization?

  • Reactivity limitations : The ester shows low efficiency in aqueous or protic conditions, requiring anhydrous solvents (e.g., toluene) and low temperatures (−30°C) for optimal yield .
  • Competitive side reactions : Excess aldehydes must be scavenged (e.g., with NaHSO₃) to prevent undesired post-reaction allylation, which degrades enantiopurity .

Q. Can this compound be applied beyond traditional organic synthesis?

  • Material science : It enables monolayer doping of silicon nanowires for semiconductor devices, with XPS confirming boron incorporation (B/C ratio ~0.11) .
  • Biosensing : Derivatives like PIPBA act as ratiometric fluorescent probes for formaldehyde detection in cells and tissues, leveraging allylboration-triggered electron transfer .

Q. Methodological Considerations

  • Reaction Optimization : Use LiO(i)Pr as a cocatalyst to accelerate allylcopper formation in ketoimine allylboration .
  • Safety Protocols : Adhere to flammability precautions (Flash point: closed cup) and storage at 2–8°C to preserve stability .
  • Scale-Up : Gram-scale reactions are feasible under air/moisture-tolerant conditions, as demonstrated in Z-selective olefin metathesis .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-prop-2-enyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHIEPNFCBNQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376784
Record name Allylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72824-04-5
Record name Allylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allylboronic acid pinacol ester
Reactant of Route 2
Allylboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
Allylboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
Allylboronic acid pinacol ester
Reactant of Route 5
Allylboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
Allylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.